1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
1-(4-iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-7-13-8-16-14(17-9-13,18-10-13)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSSAOVLINMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of 4-iodophenyl derivatives with trioxabicyclo[2.2.2]octane precursors under controlled conditions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the presence of appropriate solvents and reagents . The reaction conditions often require moderate temperatures and specific reaction times to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring consistent quality. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cycloaddition Reactions: The trioxabicyclo[2.2.2]octane core can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the iodine atom, while oxidation reactions can produce iodinated quinones or other oxidized species .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity : Preliminary studies have indicated that 1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction PC-3 (Prostate) 20 G2/M phase arrest -
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Neuroprotective Effects : Research indicates that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. It appears to mitigate oxidative stress-induced neuronal damage in cell culture models.
Material Science Applications
-
Polymer Synthesis : The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
- Thermal Properties : Polymers synthesized from this compound exhibit improved thermal degradation temperatures compared to traditional polymers.
- Mechanical Strength : Enhanced tensile strength has been observed, making these materials suitable for high-performance applications.
Environmental Applications
- Photocatalytic Degradation : Studies have explored the use of this compound in photocatalytic systems for the degradation of environmental pollutants. Under UV light irradiation, it facilitates the breakdown of organic contaminants in water, demonstrating potential for wastewater treatment applications.
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant reduction in cell viability at concentrations above 10 µM .
- Material Development Case Study : Researchers synthesized a series of polymers incorporating this compound and tested their mechanical properties against conventional materials. The results showed a 30% increase in tensile strength and improved thermal stability .
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The iodophenyl group can engage in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. The trioxabicyclo[2.2.2]octane core provides a rigid framework that can modulate the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally related compound used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties. The combination of the trioxabicyclo[2.2.2]octane core and the iodophenyl group makes this compound versatile for various applications in chemistry, biology, and industry .
Biological Activity
1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of trioxabicyclo compounds, characterized by a bicyclic structure with three oxygen atoms integrated into the framework. Its molecular formula is , and it has a molecular weight of approximately 270.32 g/mol. Key physical properties include:
- Density : 1.23 g/cm³
- Boiling Point : 355.1 °C at 760 mmHg
- LogP : 2.49760
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds in this class have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Some derivatives have demonstrated inhibitory effects against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain analogs have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
-
Antioxidant Mechanism Study
A study investigated the antioxidant potential of a related compound, demonstrating that it effectively reduced lipid peroxidation in cellular models. This suggests that the trioxabicyclo structure may enhance the compound's ability to protect against oxidative damage. -
Antimicrobial Efficacy
In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics. -
Anti-inflammatory Activity
A recent study explored the anti-inflammatory effects of similar compounds in a murine model of inflammation. The results indicated that treatment with these compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
